Cas no 1873607-81-8 (1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine)

1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine structure
1873607-81-8 structure
商品名:1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
CAS番号:1873607-81-8
MF:C12H21N3
メガワット:207.315242528915
CID:6428911
PubChem ID:165467692

1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

    • EN300-804348
    • 1873607-81-8
    • 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
    • インチ: 1S/C12H21N3/c1-12(2)5-3-10(4-6-12)8-15-9-11(13)7-14-15/h7,9-10H,3-6,8,13H2,1-2H3
    • InChIKey: LGXYJDRXLGZGDM-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(C=N1)N)CC1CCC(C)(C)CC1

計算された属性

  • せいみつぶんしりょう: 207.173547683g/mol
  • どういたいしつりょう: 207.173547683g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-804348-5.0g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
5.0g
$2443.0 2024-05-21
Enamine
EN300-804348-1.0g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
1.0g
$842.0 2024-05-21
Enamine
EN300-804348-0.05g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
0.05g
$707.0 2024-05-21
Enamine
EN300-804348-0.1g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
0.1g
$741.0 2024-05-21
Enamine
EN300-804348-10.0g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
10.0g
$3622.0 2024-05-21
Enamine
EN300-804348-0.25g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
0.25g
$774.0 2024-05-21
Enamine
EN300-804348-0.5g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
0.5g
$809.0 2024-05-21
Enamine
EN300-804348-2.5g
1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine
1873607-81-8 95%
2.5g
$1650.0 2024-05-21

1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine 関連文献

1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amineに関する追加情報

Professional Introduction to 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine (CAS No. 1873607-81-8)

1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1873607-81-8, has garnered attention due to its potential applications in drug development and biochemical research. The molecular structure of this compound incorporates a pyrazole ring, which is a heterocyclic aromatic compound known for its versatility in medicinal chemistry. The presence of a bulky 4,4-dimethylcyclohexyl group and a methyl substituent at the 1-position of the pyrazole ring contributes to its distinctive chemical behavior and reactivity.

The pyrazole core is a crucial pharmacophore in many bioactive molecules, exhibiting a wide range of biological activities. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern in 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine enhances its interactions with biological targets, making it a promising candidate for further exploration in medicinal chemistry. The 4,4-dimethylcyclohexyl group provides steric hindrance and lipophilicity, which can influence the compound's solubility and permeability across biological membranes. These characteristics are particularly important in drug design, as they can affect the compound's bioavailability and efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine with various biological targets. Studies have shown that this compound can interact with enzymes and receptors involved in critical metabolic pathways. For instance, preliminary computational studies suggest that it may bind to enzymes such as kinases and phosphodiesterases, which are implicated in cancer and inflammatory diseases. The molecular interactions between this compound and these targets could provide insights into its potential therapeutic applications.

The synthesis of 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The introduction of the pyrazole ring typically involves condensation reactions between hydrazine derivatives and α-haloketones or α-bromoaldehydes. The subsequent functionalization with the 4,4-dimethylcyclohexyl group and the methyl group at the 1-position of the pyrazole ring adds complexity to the synthetic route. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve efficiency and selectivity in these transformations.

In vitro studies have begun to explore the pharmacological properties of 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine. Initial experiments have demonstrated promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, the compound has shown inhibitory effects on enzymes involved in inflammation pathways, indicating its potential as an anti-inflammatory therapeutic. These findings align with the growing interest in developing small-molecule inhibitors for treating chronic diseases characterized by dysregulated inflammatory responses.

The development of novel drug candidates relies heavily on understanding their interactions with biological systems at a molecular level. The structural features of 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine make it an attractive scaffold for further derivatization and optimization. By modifying substituents on the pyrazole ring or introducing additional functional groups, researchers can fine-tune its pharmacological properties to enhance potency and selectivity. This approach is central to modern drug discovery efforts aimed at developing next-generation therapeutics.

The role of computational tools in drug design cannot be overstated. Molecular docking simulations have been used to predict how 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine interacts with target proteins. These simulations provide valuable insights into binding modes and key interaction points, guiding experimental validation efforts. Furthermore, virtual screening techniques have been employed to identify potential lead compounds from large libraries of molecules based on their predicted binding affinity to biological targets.

The future prospects for 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine are promising given its unique structural features and preliminary biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties for therapeutic use. Collaborative efforts between synthetic chemists, biochemists, and computational scientists will be essential in translating laboratory findings into clinical applications.

In conclusion, 1-[(4,4-dimethylcyclohexyl)methyl]-1H-pyrazol-4-amine (CAS No. 1873607-81-8) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential biological activities. Its unique combination of a pyrazole core with bulky substituents makes it a versatile scaffold for drug development. As research continues to uncover new therapeutic applications for this compound, it is poised to play an important role in addressing unmet medical needs.

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